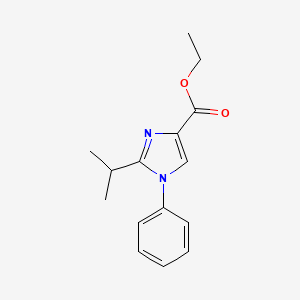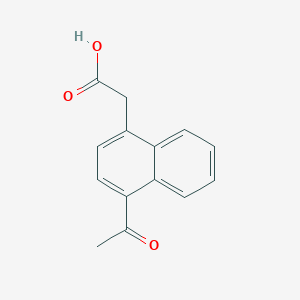
2-(4-Acetylnaphthalen-1-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetylnaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an acetylnaphthalene moiety attached to an acetic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the acylation of naphthalene derivatives. For instance, the Friedel-Crafts acylation reaction can be employed, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2-(4-Acetylnaphthalen-1-yl)acetic acid may involve large-scale acylation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of advanced purification techniques such as column chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(4-Acetylnaphthalen-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
科学研究应用
2-(4-Acetylnaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Acetylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
2-(4-Acetylnaphthalen-1-yl)acetic acid can be compared with other naphthalene derivatives such as:
1-Naphthaleneacetic acid: Used in agriculture as a plant growth regulator.
Naphthalene-2-acetic acid: Known for its use in organic synthesis.
Naphthalene-1,4-dicarboxylic acid: Utilized in the production of polymers and resins.
The uniqueness of 2-(4-Acetylnaphthalen-1-yl)acetic acid lies in its specific acetylnaphthalene structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H12O3 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC 名称 |
2-(4-acetylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H12O3/c1-9(15)11-7-6-10(8-14(16)17)12-4-2-3-5-13(11)12/h2-7H,8H2,1H3,(H,16,17) |
InChI 键 |
GAEFGKLKTGFFGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
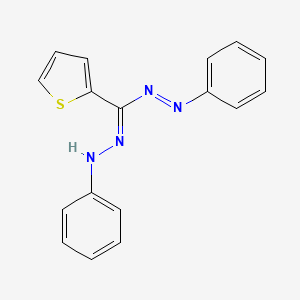
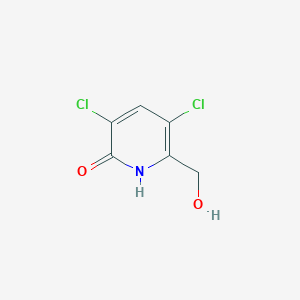
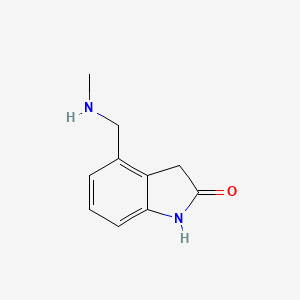
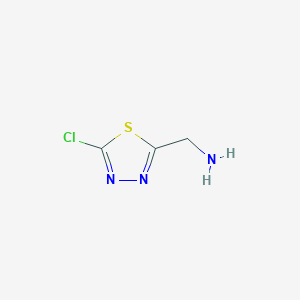
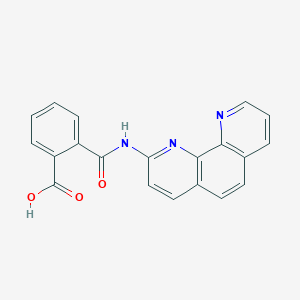
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
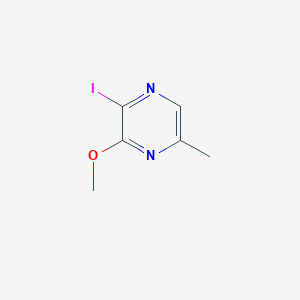
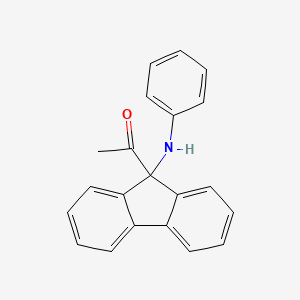
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

